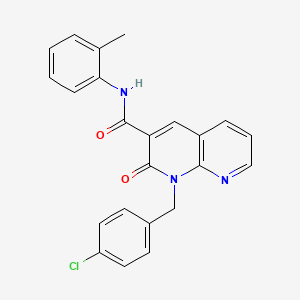![molecular formula C24H27N5O3 B14972418 N-benzyl-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B14972418.png)
N-benzyl-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazin-3-amine core, which is substituted with a benzyl group and a piperazin-1-yl moiety that is further modified with a 3,4-dimethoxybenzoyl group.
Méthodes De Préparation
The synthesis of N-benzyl-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazin-3-amine core, followed by the introduction of the benzyl group and the piperazin-1-yl moiety. The final step involves the attachment of the 3,4-dimethoxybenzoyl group to the piperazine ring. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Analyse Des Réactions Chimiques
N-benzyl-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-benzyl-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of N-benzyl-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-benzyl-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine can be compared with other similar compounds, such as:
- N-benzyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide
- 3-(piperazin-1-yl)-1,2-benzothiazole derivatives
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties.
Propriétés
Formule moléculaire |
C24H27N5O3 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C24H27N5O3/c1-31-20-9-8-19(16-21(20)32-2)24(30)29-14-12-28(13-15-29)23-11-10-22(26-27-23)25-17-18-6-4-3-5-7-18/h3-11,16H,12-15,17H2,1-2H3,(H,25,26) |
Clé InChI |
MVHPZRNQEDSANC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B14972339.png)
![5-bromo-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B14972347.png)
![5-[(3-Methylbutanoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B14972348.png)
![N-(4-ethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14972352.png)

![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14972369.png)

![N-(4-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14972375.png)
![Ethyl 4-{[(3-phenyl-2,1-benzoxazol-5-yl)carbonyl]amino}benzoate](/img/structure/B14972381.png)
![N-[(2,5-Dimethoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide](/img/structure/B14972387.png)
![ethyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B14972399.png)
![N-(2-ethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14972411.png)
![N-cycloheptyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B14972424.png)
![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(4-methoxybenzenesulfonyl)piperidine](/img/structure/B14972425.png)
